Product packaging for (5-Phenylpyridin-2-yl)hydrazine(Cat. No.:)

(5-Phenylpyridin-2-yl)hydrazine

Cat. No.: B13846924
M. Wt: 185.22 g/mol
InChI Key: MNYLFZZFBHYEMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-Phenylpyridin-2-yl)hydrazine is a valuable chemical intermediate in organic synthesis and medicinal chemistry research. Its structure, featuring a hydrazine group attached to a 5-phenylpyridine scaffold, makes it a versatile precursor for constructing nitrogen-containing heterocycles such as pyrazoles and other fused ring systems often explored in drug discovery . Research into analogous pyridinyl-hydrazine and phenylpyrazine derivatives has demonstrated their potential as key scaffolds in developing novel insecticides with growth modulation activity, specifically by targeting chitin biosynthesis in lepidopteran pests . Furthermore, hydrazine-linked compounds are extensively investigated in pharmaceutical research for creating molecules with antiviral and anticancer properties . As a reagent, it can be used in the synthesis of complex ligands for metal chelation, which is a critical area of study in developing diagnostic and therapeutic agents . This compound is intended for use in controlled laboratory research settings only. It is not manufactured for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle all chemicals with appropriate safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11N3 B13846924 (5-Phenylpyridin-2-yl)hydrazine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H11N3

Molecular Weight

185.22 g/mol

IUPAC Name

(5-phenylpyridin-2-yl)hydrazine

InChI

InChI=1S/C11H11N3/c12-14-11-7-6-10(8-13-11)9-4-2-1-3-5-9/h1-8H,12H2,(H,13,14)

InChI Key

MNYLFZZFBHYEMN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(C=C2)NN

Origin of Product

United States

Synthetic Methodologies for 5 Phenylpyridin 2 Yl Hydrazine and Analogous Precursors

Established Synthesis Routes to (5-Phenylpyridin-2-yl)hydrazine

The construction of the this compound scaffold can be approached from several angles, primarily involving the late-stage introduction of the hydrazine (B178648) moiety onto a pre-formed phenylpyridine core or building the pyridine (B92270) ring with the hydrazine or a precursor already in place.

Strategies Involving 5-Phenylpyridine Precursors

A common and direct method for the synthesis of pyridyl hydrazines involves the nucleophilic substitution of a suitable leaving group on the pyridine ring with hydrazine. researchgate.netrsc.org For this compound, this typically starts with a 2-halo-5-phenylpyridine.

A general pathway involves the reaction of 2-chloro-5-phenylpyridine (B1363647) or 2-bromo-5-phenylpyridine (B12136) with hydrazine hydrate (B1144303). google.comgoogle.com This reaction is often carried out in a suitable solvent such as ethanol (B145695) or an alcohol amine, and may be performed under reflux or at elevated temperatures to drive the substitution. researchgate.netgoogle.com The use of an excess of hydrazine hydrate is common to ensure complete reaction and to act as a base to neutralize the hydrogen halide formed during the reaction. google.com

The requisite 5-phenylpyridine precursors can be synthesized through various cross-coupling reactions. For instance, Suzuki-Miyaura coupling of a 2-halopyridine with phenylboronic acid is a widely used method to introduce the phenyl group at the 5-position. mdpi.com

ReactantsReagents/ConditionsProductReference
2-Halo-5-phenylpyridine, Hydrazine hydrateEthanol, refluxThis compound researchgate.netgoogle.com
2-Halopyridine, Phenylboronic acidPd catalyst, base5-Phenyl-2-halopyridine mdpi.com
2-Amino-5-methylpyridineNaNO₂, H₂SO₄, H₂O2-Hydroxy-5-methylpyridine orgsyn.org
2-Hydroxy-5-methylpyridine, Trifluoromethanesulfonic anhydridePyridine5-Methyl-2-(trifluoromethanesulfonyl)oxypyridine orgsyn.org
2-Bromopyridine, tert-Butyllithium, Zinc chlorideTHF, -78 °C2-Pyridylzinc chloride orgsyn.org
5-Methyl-2-pyridyl triflate, 2-Pyridylzinc chloridePd(PPh₃)₄, THF5-Methyl-2,2'-bipyridine orgsyn.org

Methodologies Utilizing Hydrazine Building Blocks

An alternative strategy involves incorporating the hydrazine or a protected hydrazine equivalent at an earlier stage of the synthesis. This can be particularly useful when direct hydrazinolysis of a halo-pyridine is challenging.

One such approach involves the use of hydrazide derivatives in cyclization reactions to form the pyridine ring. For example, a hydrazide can be converted into a 1,2,4-triazine, which can then undergo a Diels-Alder reaction to form a pyridine derivative. acs.org While not a direct synthesis of this compound, this methodology highlights the use of hydrazine-containing building blocks in the construction of substituted pyridines.

ReactantsReagents/ConditionsProductReference
Hydrazide, α-diazo-β-ketoesterCopper catalystN-H insertion product acs.org
N-H insertion product, Ammonium acetateHeat1,2,4-Triazine acs.org
1,2,4-Triazine, NorbornadieneDiels-Alder reactionPyridine derivative acs.org

One-Pot and Multicomponent Synthesis Approaches

Modern synthetic chemistry increasingly focuses on the development of one-pot and multicomponent reactions to improve efficiency and reduce waste. While specific one-pot syntheses for this compound are not extensively reported, general principles for the synthesis of substituted pyridines can be adapted.

For instance, a multicomponent reaction involving a carbonyl compound, an ammonia (B1221849) source, and another suitable building block could potentially be developed. A study on the vapor-phase cyclization of acetophenone, propionaldehyde, formaldehyde, and ammonia over zeolite catalysts to synthesize 5-methyl-2-phenylpyridine (B1294863) demonstrates the feasibility of such approaches for related structures. rsc.org

Preparation of Key Intermediates for Downstream Derivatization of this compound

The synthetic utility of this compound is greatly enhanced by the availability of reactive intermediates that allow for further chemical modifications. These intermediates often contain carbonyl or hydrazide functionalities.

Synthesis of Phenylpyridine-Containing Carbonyl Compounds

Phenylpyridine-containing carbonyl compounds are versatile intermediates that can be used to introduce the phenylpyridine motif into a wide range of molecules. These can be prepared through various synthetic routes.

One common method is the oxidation of a corresponding alcohol or alkyl group on the phenylpyridine ring. Alternatively, cross-coupling reactions can be employed to introduce an acyl group. The synthesis of 2-phenylpyridine (B120327) derivatives often involves reactions like the Suzuki-Miyaura cross-coupling. mdpi.com

ReactantsReagents/ConditionsProductReference
4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)phenol, 5-fluoro-2-nitrobenzoic acidCaesium carbonate, N,N-dimethylformamide, 100 °C5-(4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)phenoxy)-2-nitrobenzoic acid mdpi.com
Bromoacetophenones, HexamethylenetetramineChloroform, 50 °CAmino derivatives nih.gov
Amino derivatives, (Boc)₂ONaHCO₃, Methanol, WaterBoc-protected amino derivatives nih.gov
Boc-protected amino derivatives, FormaldehydeNaHCO₃, EthanolTollens condensation product nih.gov
Tollens condensation product, Imidazole (B134444)CDI, Acetonitrile, 70 °CImidazole substituted product nih.gov
Imidazole substituted product, HClEthyl acetateAmino derivatives nih.gov

Generation of Related Pyridine-Hydrazide Structures

Pyridine-hydrazide structures are valuable intermediates that can be readily prepared from the corresponding esters or carboxylic acids. These hydrazides can then be used in a variety of reactions, such as the formation of hydrazones, pyrazoles, and other heterocyclic systems. doi.orgnih.gov

The synthesis of a pyridine-hydrazide typically involves the reaction of a pyridine-carboxylic acid ester with hydrazine hydrate in a suitable solvent like ethanol. doi.org The reaction is usually carried out under reflux. These hydrazides can then be reacted with aldehydes or ketones to form hydrazones. doi.orgnih.govaustinpublishinggroup.com

ReactantsReagents/ConditionsProductReference
Pyridine-carboxylic acid ester, Hydrazine hydrateEthanol, refluxPyridine-hydrazide doi.org
Pyridine-hydrazide, Aldehyde/KetoneEthanol, refluxPyridine-hydrazone doi.orgnih.govaustinpublishinggroup.com
Cyanoacetyl hydrazine, 3-Acetylpyridine1,4-DioxaneHydrazide-hydrazone derivative nih.gov
2-Hydrazino-4,6-disubstituted-1,3,5-triazine, AldehydeEthanol, Acetic acid1,3,5-Triazine-hydrazone derivative nih.gov

Chemical Reactivity and Derivatization Pathways of 5 Phenylpyridin 2 Yl Hydrazine

Condensation Reactions of the Hydrazine (B178648) Moiety

The most fundamental reaction of the hydrazine group in (5-Phenylpyridin-2-yl)hydrazine is its condensation with carbonyl compounds. This reaction involves the nucleophilic addition of the hydrazine to the electrophilic carbonyl carbon, followed by the elimination of a water molecule, leading to the formation of a stable carbon-nitrogen double bond (C=N).

This compound reacts readily with a variety of aldehydes and ketones to form the corresponding (5-phenylpyridin-2-yl)hydrazones. researchgate.netrsc.org This reaction is a cornerstone of hydrazine chemistry and is typically carried out in an alcoholic solvent, often with a catalytic amount of acid (e.g., acetic acid or sulfuric acid) to accelerate the process. researchgate.net The reaction is general and accommodates a wide range of aliphatic and aromatic carbonyl compounds, providing high yields of the hydrazone products. researchgate.net The resulting hydrazones are often stable, crystalline solids, a property that facilitates their purification.

The general reaction is as follows:

General reaction scheme for hydrazone formation

Below is a table of representative hydrazones formed from the condensation of this compound with various carbonyl compounds.

Carbonyl ReactantProduct Name
Benzaldehyde(E)-1-Benzylidene-2-(5-phenylpyridin-2-yl)hydrazine
Acetophenone(E)-1-(1-Phenylethylidene)-2-(5-phenylpyridin-2-yl)hydrazine
Cyclohexanone1-(Cyclohexylidene)-2-(5-phenylpyridin-2-yl)hydrazine
4-Methoxybenzaldehyde(E)-1-(4-Methoxybenzylidene)-2-(5-phenylpyridin-2-yl)hydrazine
Propan-2-one1-(Propan-2-ylidene)-2-(5-phenylpyridin-2-yl)hydrazine

This interactive table showcases potential hydrazone derivatives synthesized from this compound.

The mechanism for hydrazone formation is a well-established example of nucleophilic addition to a carbonyl group, followed by elimination. libretexts.orgpearson.com The process is typically acid-catalyzed, which enhances the electrophilicity of the carbonyl carbon.

The key mechanistic steps are:

Protonation of the Carbonyl Oxygen: In the presence of an acid catalyst, the carbonyl oxygen is protonated, making the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack.

Nucleophilic Attack: The terminal nitrogen atom of the this compound, which is the most nucleophilic site, attacks the activated carbonyl carbon. This step forms a tetrahedral intermediate known as a carbinolamine. pearson.com

Proton Transfer: A proton is transferred from the attacking nitrogen to the oxygen atom, forming a better leaving group (water).

Dehydration: The lone pair of electrons on the second nitrogen atom facilitates the elimination of a water molecule, leading to the formation of a C=N double bond and regeneration of the acid catalyst. libretexts.orgnih.gov

At neutral pH, the rate-limiting step is the dehydration of the tetrahedral intermediate. nih.gov

The hydrazones derived from this compound are not merely stable end-products; they are versatile intermediates for further synthetic elaborations. The C=N bond and the remaining N-H proton offer sites for a variety of chemical transformations.

Reduction to Hydrazines: The C=N bond of the hydrazone can be reduced to a C-N single bond, converting the hydrazone into a 1,2-disubstituted hydrazine. This transformation can be achieved using reducing agents like diborane. aston.ac.uk A classic named reaction involving hydrazones is the Wolff-Kishner reduction , where treatment with a strong base (like KOH) at high temperatures converts the hydrazone into an alkane by completely removing the carbonyl oxygen and eliminating nitrogen gas (N₂). libretexts.org

Cyclization Reactions: Hydrazones can serve as precursors for various heterocyclic systems. For instance, reaction with reagents like thioglycolic acid can lead to the formation of thiazolidinone rings. researchgate.net Additionally, oxidative coupling reactions, often catalyzed by metals like copper, can transform hydrazones into pyrazole (B372694) derivatives. mdpi.com

Cyclization Reactions Leading to Novel Heterocyclic Systems

This compound is a valuable synthon for constructing five-membered heterocyclic rings containing two adjacent nitrogen atoms. By reacting with appropriate bifunctional electrophiles, it can undergo cyclocondensation reactions to yield a variety of important heterocyclic scaffolds. chim.it

Pyrazoles are five-membered aromatic heterocycles that can be efficiently synthesized through the condensation of a hydrazine with a 1,3-dielectrophilic component. chim.itnih.gov In this context, this compound serves as the N-N component. The most common precursors are 1,3-dicarbonyl compounds (e.g., β-diketones, β-ketoesters), which react with the hydrazine, typically in an acidic or alcoholic medium, to form the pyrazole ring through a cyclocondensation reaction. dergipark.org.tr The reaction proceeds via initial hydrazone formation at one carbonyl group, followed by intramolecular nucleophilic attack of the second nitrogen atom on the remaining carbonyl group and subsequent dehydration. mdpi.com

The reaction with an unsymmetrical 1,3-dicarbonyl compound can potentially lead to two regioisomeric pyrazoles. nih.gov

1,3-DielectrophileResulting Pyrazole Derivative Core
Acetylacetone (2,4-pentanedione)3,5-Dimethyl-1-(5-phenylpyridin-2-yl)-1H-pyrazole
Ethyl Acetoacetate3-Methyl-1-(5-phenylpyridin-2-yl)-1H-pyrazol-5(4H)-one
Dibenzoylmethane3,5-Diphenyl-1-(5-phenylpyridin-2-yl)-1H-pyrazole
Malondialdehyde1-(5-Phenylpyridin-2-yl)-1H-pyrazole

This interactive table illustrates the synthesis of various pyrazole derivatives starting from this compound and common 1,3-dicarbonyl precursors.

The synthesis of 1,3,4-oxadiazole and 1,3,4-thiadiazole rings from this compound typically requires a two-step approach. The initial step involves converting the hydrazine into a more elaborated intermediate, such as an acylhydrazide.

Formation of Acylhydrazide: this compound is first acylated by reacting it with an acid chloride or an anhydride. This reaction forms an N-acyl-(5-phenylpyridin-2-yl)hydrazine (a hydrazide).

Cyclization to Oxadiazoles and Thiadiazoles: This hydrazide intermediate is then subjected to cyclodehydration to form the five-membered ring.

1,3,4-Oxadiazoles: The acylhydrazide can be cyclized using dehydrating agents such as phosphorus oxychloride (POCl₃), sulfuric acid, or by reacting with reagents like phosgene or triphosgene. ijper.org For example, reacting the hydrazide with a second carboxylic acid in the presence of POCl₃ yields a 2,5-disubstituted 1,3,4-oxadiazole.

1,3,4-Thiadiazoles: To form the corresponding thiadiazole ring, the hydrazide is typically treated with a sulfur-containing reagent. mdpi.com A common method involves reaction with carbon disulfide (CS₂) in the presence of a base, which leads to a 1,3,4-thiadiazole-2-thiol derivative. nih.gov Alternatively, direct thionation of the corresponding 1,3,4-oxadiazole using reagents like phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent can also yield the desired 1,3,4-thiadiazole. mdpi.com

Construction of Other Nitrogen-Containing Heterocycles (e.g., Thiazolidines, Pyrimidines, Triazoles, Pyridazinones)

The hydrazine moiety of this compound is a versatile functional group that serves as a key building block in the synthesis of various nitrogen-containing heterocyclic systems. Its two adjacent nitrogen atoms readily participate in cyclization and condensation reactions with appropriate bifunctional reagents.

Thiazolidines: The synthesis of thiazolidinone rings from hydrazine derivatives typically proceeds through a two-step sequence. The first step involves the condensation of the hydrazine with an aldehyde or ketone to form a hydrazone (a Schiff base). Subsequent reaction of this intermediate with thioglycolic acid leads to the formation of the thiazolidinone ring. researchgate.netnih.gov For instance, hydrazones derived from acid hydrazides have been successfully cyclized with thioglycolic acid to yield the corresponding thiazolidinone derivatives. researchgate.net This pathway highlights a general strategy where the N-N bond of the hydrazine is incorporated into the final heterocyclic structure.

Pyrimidines: While pyrimidine rings are fundamental in medicinal chemistry, their synthesis from a hydrazine precursor like this compound is not a direct or common pathway. Generally, pyrimidine synthesis involves the condensation of a compound containing an N-C-N fragment (like urea (B33335) or thiourea) with a 1,3-dielectrophile, such as a β-dicarbonyl compound. miami.edu The reactivity of the hydrazine group is more predisposed to forming five- or six-membered rings containing adjacent nitrogen atoms, such as pyrazoles or pyridazines. miami.edu

Triazoles: The this compound scaffold is a suitable precursor for the synthesis of 1,2,4-triazole derivatives. A common and effective method involves the conversion of a hydrazine into a dithiocarbazinate intermediate. For example, a hydrazide can be reacted with carbon disulfide in the presence of a base to form a potassium dithiocarbazinate, which is then cyclized with hydrazine hydrate (B1144303) to yield a 4-amino-5-mercapto-1,2,4-triazole ring. nepjol.info Another pathway involves converting a precursor with hydrazine hydrate into an amino-thiol derivative, which can then be further modified. nih.gov The hydrazine group can also be used to form fused triazole ring systems, such as pyridazinotriazines, by reacting a hydrazinyl-pyridazine with reagents like carbon disulfide or aldehydes. nih.gov

Pyridazinones: The formation of the pyridazinone ring is a characteristic reaction of hydrazines. This is typically achieved by reacting the hydrazine with a γ-ketoacid or a related 1,4-dicarbonyl compound. A pertinent example is the synthesis of a 5-phenylpyrido[3,2-d]pyridazin-8(7H)-one, which was accomplished by the reaction of 3-benzoyl picolinic acid with hydrazine hydrate in boiling n-butanol. researchgate.net This reaction demonstrates the direct formation of a pyridazinone ring fused to a pyridine (B92270) core. Similarly, other pyridazinone derivatives have been prepared by refluxing precursors like hydrazono-furanones with hydrazine hydrate. nih.gov Hydrazine hydrate is also instrumental in preparing key intermediates, such as hydrazinyl-quinolones, which can then undergo further reactions like autoxidation to form more complex pyridazino-dione structures. mdpi.com

Table 1: Synthesis of Nitrogen-Containing Heterocycles from Hydrazine Precursors

Target Heterocycle General Reactants Reaction Description
Thiazolidinone 1. Hydrazine Derivative + Aldehyde/Ketone2. Resulting Hydrazone + Thioglycolic Acid Condensation to form a hydrazone, followed by cyclization with thioglycolic acid. researchgate.netnih.gov
1,2,4-Triazole Hydrazide + Carbon Disulfide/Base, then Hydrazine Hydrate Formation of a dithiocarbazinate intermediate, which is then cyclized to the triazole ring. nepjol.info

Electrophilic and Nucleophilic Substitution Reactions

The reactivity of this compound in substitution reactions is governed by the electronic properties of the pyridine ring and the influence of the two substituents: the hydrazine group at the 2-position and the phenyl group at the 5-position.

Reactivity on the Pyridine Ring

The pyridine ring is inherently electron-deficient compared to benzene due to the presence of the electronegative nitrogen atom. This makes the ring generally resistant to electrophilic aromatic substitution (EAS). youtube.com When EAS reactions do occur under forcing conditions, the substitution is directed to the C-3 and C-5 positions. This regioselectivity is because attack at C-2, C-4, or C-6 results in a destabilized cationic intermediate where one of the resonance structures places the positive charge directly on the electronegative nitrogen atom. youtube.comyoutube.com

In the case of this compound, the substituents significantly modify this inherent reactivity:

Hydrazine Group (-NHNH₂): Located at the C-2 position, this group is a powerful activating group due to the lone pairs on the nitrogen atoms, which can be donated into the ring through resonance. As an amino-type group, it is a strong ortho, para-director. It strongly activates the C-3 and C-5 positions.

Phenyl Group (-C₆H₅): Located at the C-5 position, the phenyl group is a weakly activating group and also directs electrophiles to the ortho and para positions (C-4 and C-6 of the pyridine ring).

Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (NAS), particularly at the C-2, C-4, and C-6 positions. However, the presence of the strongly electron-donating hydrazine group and the electron-donating phenyl group increases the electron density of the pyridine ring, thereby deactivating it towards nucleophilic attack.

Reactions Involving the Phenyl Moiety

The phenyl group attached at the C-5 position of the pyridine ring can also undergo electrophilic aromatic substitution. In this context, the pyridinyl ring acts as a substituent on the phenyl ring. Due to the electron-withdrawing nature of the pyridine nitrogen, the pyridinyl group acts as a deactivating group and a meta-director for EAS on the phenyl ring. Consequently, electrophilic attack (e.g., nitration, halogenation, sulfonation) is expected to occur at the positions meta to the point of attachment to the pyridine ring.

Table 2: Predicted Regioselectivity of Substitution Reactions on this compound

Reaction Type Ring Predicted Position of Substitution Rationale
Electrophilic Aromatic Substitution Pyridine Ring C-3 The strongly activating and directing effect of the C-2 hydrazine group overcomes the ring's natural deactivation. youtube.comyoutube.com

Structural Analysis and Supramolecular Interactions of 5 Phenylpyridin 2 Yl Hydrazine Derivatives

Conformational Analysis and Molecular Tautomerism

The reactivity and interaction profile of a molecule are intrinsically linked to its three-dimensional structure and the potential for isomeric forms to exist in equilibrium. For (5-Phenylpyridin-2-yl)hydrazine derivatives, both the spatial arrangement of the phenyl and pyridine (B92270) rings and the tautomeric possibilities of the hydrazine (B178648) group are critical determinants of their chemical and physical properties.

While classic keto-enol tautomerism is characteristic of carbonyl compounds, analogous tautomeric equilibria are prevalent in hydrazine derivatives. In the case of compounds derived from this compound, such as hydrazones formed by reaction with aldehydes or ketones, a form of imine-enamine tautomerism can be observed. The imine form is typically more stable; however, the enamine tautomer can be present in equilibrium and play a crucial role in the compound's reactivity. youtube.com

The tautomerism in 2-substituted pyridines is a well-documented phenomenon. For instance, studies on 2-phenacylpyridines have shown that they can exist in equilibrium between keto-imine and enol-enamine forms. The stability of these tautomers is influenced by factors such as the solvent and the electronic nature of substituents. rsc.org In aqueous solutions, the ketoimine form is generally favored. rsc.org The relative stabilities of these tautomers are in the order of ketoimine > enamine > enol. rsc.org

For derivatives of this compound, the following tautomeric considerations are paramount:

Hydrazone-Azo Tautomerism: When this compound reacts with a carbonyl compound, the resulting hydrazone can theoretically tautomerize to an azo form. However, for most simple hydrazones, this equilibrium heavily favors the hydrazone.

Imine-Enamine Tautomerism in Derivatives: In more complex derivatives, particularly those where the hydrazine nitrogen is part of a larger conjugated system, the potential for imine-enamine tautomerism becomes more significant. The equilibrium can be influenced by intramolecular hydrogen bonding and the potential for aromatic stabilization in one of the tautomeric forms. youtube.com

The table below illustrates the potential tautomeric forms in a generic hydrazone derivative of this compound.

Tautomeric FormStructural FeaturesFactors Favoring this Form
Hydrazone (Imine) C=N double bondGenerally the most stable form.
Azo (Ene-hydrazine) N=N double bondCan be stabilized by extensive conjugation.
Enamine C=C double bond adjacent to an amineCan be stabilized by electron-withdrawing groups on the carbon and intramolecular hydrogen bonding.

This table is illustrative and the specific equilibrium will depend on the exact derivative and conditions.

The three-dimensional geometry of this compound derivatives has a profound impact on their reactivity. The torsional angle between the phenyl and pyridine rings determines the extent of π-conjugation between these two aromatic systems, which in turn influences the electronic properties of the molecule. A more planar conformation would lead to greater conjugation, affecting the nucleophilicity of the hydrazine moiety and the susceptibility of the aromatic rings to electrophilic or nucleophilic attack.

The geometry of the hydrazine group itself is also critical. The lone pairs of electrons on the nitrogen atoms are key to the molecule's role as a nucleophile or as a ligand in the formation of metal complexes. The accessibility of these lone pairs is governed by the conformation of the N-N bond and any steric hindrance from adjacent groups.

The reactivity of hydrazine derivatives is often harnessed in the synthesis of various heterocyclic systems. mdpi.comresearchgate.net For example, the reaction of hydrazine derivatives with dicarbonyl compounds or α,β-unsaturated ketones can lead to the formation of pyrazoles, pyridazines, and other important heterocyclic scaffolds. researchgate.net The success and regioselectivity of these cyclization reactions are highly dependent on the conformational pre-organization of the this compound derivative, which dictates the proximity of the reacting centers.

Computational and Theoretical Investigations of 5 Phenylpyridin 2 Yl Hydrazine

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Prediction of Optimized Geometries and Electronic Structures (HOMO-LUMO Energies, Electrostatic Potentials, Atomic Charges)

No specific studies detailing the optimized geometry, bond lengths, bond angles, or electronic properties such as HOMO-LUMO energy gap, electrostatic potential maps, or Mulliken and natural bond orbital (NBO) atomic charges for (5-Phenylpyridin-2-yl)hydrazine have been found in the reviewed literature.

Theoretical Spectroscopic Property Simulations (e.g., Vibrational Frequencies, Electronic Spectra)

There are no available published data on the theoretical simulation of vibrational frequencies (IR and Raman spectra) or electronic spectra (UV-Vis absorption) for this compound.

Elucidation of Reaction Mechanisms and Transition States

While this compound is used in chemical reactions, detailed computational studies elucidating the mechanisms and transition state structures for these reactions are not present in the accessible scientific literature.

Molecular Modeling and Dynamics Simulations

Investigation of Conformational Landscapes

A comprehensive analysis of the conformational landscape of this compound, which would involve identifying stable conformers and the energy barriers between them, has not been reported.

Analysis of Intermolecular and Intramolecular Interactions

Specific studies on the nature and strength of intermolecular and intramolecular interactions, such as hydrogen bonding involving the hydrazine (B178648) moiety and π-stacking interactions involving the phenyl and pyridine (B92270) rings, are not available for this compound.

Prediction of Ligand-Receptor/Enzyme Binding Modes (in silico for in vitro studies)

In silico molecular docking simulations are instrumental in predicting the binding affinity and orientation of a ligand at the active site of a receptor or enzyme. For compounds analogous to this compound, these studies have been crucial in identifying potential therapeutic targets and understanding the molecular interactions that govern their biological activity.

Research on various phenylhydrazine (B124118) and pyridine derivatives has shown their potential to interact with a range of enzymes, often through a combination of hydrogen bonds and hydrophobic interactions. For instance, computational studies on phenyl hydrazine derivatives of piperidones have demonstrated their potential as anticancer agents by showing significant binding to dihydrofolate reductase. asianpubs.org Similarly, thiazolylhydrazine-piperazine derivatives have been investigated as selective inhibitors of monoamine oxidase A (MAO-A), a key target in neurological disorders. mdpi.com

The binding mode for these types of compounds typically involves the hydrazine moiety acting as a crucial hydrogen bond donor and/or acceptor. mdpi.com The aromatic rings, both the phenyl and pyridine components in the case of this compound, are predicted to engage in π-π stacking or hydrophobic interactions with aromatic amino acid residues within the enzyme's active site, such as phenylalanine, tyrosine, or tryptophan. mdpi.com

For example, in docking studies of thiazolylhydrazine derivatives with MAO-A, the hydrazine group was found to form hydrogen bonds with residues like Gln215. mdpi.com The adjacent phenyl ring engaged in π-π interactions with Phe352, highlighting the importance of both the hydrazine and the aromatic systems for potent inhibition. mdpi.com Another study on pyridine derivatives targeting dihydrofolate reductase from Staphylococcus aureus also revealed the significance of binding interactions, with calculated binding affinities (ΔG) ranging from -6.77 to -9.65 kcal/mol. researchgate.net

These findings suggest that this compound would likely adopt a similar binding pattern. The pyridine nitrogen and the hydrazine group offer multiple sites for hydrogen bonding, while the phenyl ring provides a hydrophobic anchor. The specific geometry of the molecule, with the phenyl group at the 5-position of the pyridine ring, will dictate its preferred conformation within a binding pocket.

To illustrate the types of findings generated from such studies, the following tables summarize docking results for related hydrazine derivatives against various enzymatic targets.

Table 1: Molecular Docking Interaction Data for Phenyl Hydrazine Derivatives of Piperidones with Dihydrofolate Reductase

CompoundGlide Score (G.Score)Interacting ResiduesHydrogen Bond Distance (Å)
Compound 3-7.88THR56, SER592.1, 2.4
Compound 4-5.44THR56, SER592.1, 2.4
Data sourced from a study on novel phenyl hydrazine derivatives of piperidones. asianpubs.org

Table 2: Molecular Docking Interaction Data for Thiazolylhydrazine-Piperazine Derivatives with MAO-A

CompoundKey InteractionsInteracting Residues
Compound 3eHydrogen Bond, π-π InteractionGln215, Phe352
Compound 3dHydrogen BondPhe177
Data sourced from a study on thiazolylhydrazine-piperazine derivatives as MAO-A inhibitors. mdpi.com

Table 3: Predicted Binding Affinities of Diphenyl-malonohydrazide and Pyridine Derivatives against S. aureus DHFR

Compound TypeBinding Affinity Range (ΔG, kcal/mol)
Diphenyl-malonohydrazide Derivatives (3 a–j)-6.77 to -9.65
Pyridine Derivatives (11 a–j)-7.69 to -9.59
Data sourced from a study on the bioactivity and computational analysis of diphenyl-malonohydrazides and pyridine derivatives. researchgate.net

Advanced Research Applications of 5 Phenylpyridin 2 Yl Hydrazine and Its Derivatives

Role as Synthetic Building Blocks and Chemical Intermediates

The presence of the nucleophilic hydrazine (B178648) group attached to the pyridine (B92270) core makes (5-Phenylpyridin-2-yl)hydrazine a highly reactive intermediate for the construction of various heterocyclic systems. This reactivity is particularly exploited in condensation reactions to form fused ring structures with desirable electronic and photophysical properties.

Construction of Complex Polycyclic Architectures

A primary application of this compound and its analogs is in the synthesis of complex polycyclic architectures, most notably pyrazolo[3,4-b]pyridines. This class of compounds is formed through the cyclocondensation reaction of a hydrazine derivative with a suitable 1,3-dicarbonyl compound or its equivalent. The reaction proceeds through the formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the fused bicyclic system. The phenylpyridine moiety of the starting hydrazine remains as a key substituent on the resulting pyrazolopyridine core, significantly influencing its properties.

The synthesis of pyrazolo[3,4-b]pyridines is a well-established strategy for creating molecules with potential biological activity and interesting photophysical characteristics. nih.govmdpi.com For instance, studies have shown the synthesis of various substituted pyrazolo[3,4-b]pyridines starting from 3-methyl-1-phenyl-1H-pyrazol-5-amine, a compound with a similar reactive amino group to the hydrazine in this compound. These syntheses often involve reactions with β-ketoesters or dicarbonyl compounds to construct the pyridine ring. nih.gov The reaction of hydrazine derivatives with α,β-unsaturated ketones in the presence of a catalyst like zirconium tetrachloride has also been reported to yield pyrazolo[3,4-b]pyridines efficiently. mdpi.com

Furthermore, the versatility of this synthetic approach allows for the introduction of a wide range of substituents onto the final polycyclic structure, enabling the fine-tuning of its properties for specific applications. The reaction of 5,6-diphenyl-3-hydrazino-1,2,4-triazine with various reagents has been shown to produce a variety of fused heterocyclic systems, including pyrazolo[3,4-b]pyridines and pyrazolo[3,4-d]pyrimidines, demonstrating the broad utility of hydrazine derivatives in building complex molecular scaffolds. nih.gov

Precursors for Advanced Organic Materials

The polycyclic compounds derived from this compound serve as crucial precursors for the development of advanced organic materials. The extended π-conjugated systems present in these molecules are a key feature for their application in organic electronics and materials science. Hydrazine derivatives, in general, are recognized as important starting materials for a wide range of compounds used in pharmaceuticals, agrochemicals, and polymers. researchgate.net

Phenylhydrazine (B124118) derivatives have been investigated as reductants and additives in the preparation of tin-lead perovskite solar cells, highlighting their role in the fabrication of materials for energy applications. rsc.org The ability of the hydrazine moiety to participate in various chemical transformations makes it a valuable handle for further functionalization, allowing for the synthesis of tailored organic materials with specific electronic and optical properties.

Exploration in Materials Science and Organic Electronics

The unique photophysical and electronic properties of molecules derived from this compound have led to their exploration in various areas of materials science and organic electronics. The combination of the phenylpyridine and pyrazole (B372694) moieties in the resulting polycyclic systems gives rise to compounds with potential applications as fluorescent probes, organic emitters, and sensors.

Development of Fluorescent Probes and Organic Emitters

Pyrazolo[3,4-b]pyridine derivatives, which can be synthesized from this compound, are known to exhibit interesting fluorescent properties. researchgate.net The emission characteristics of these compounds can be tuned by modifying the substituents on the heterocyclic core. For example, the introduction of different functional groups can lead to significant shifts in the absorption and emission maxima, as well as changes in the fluorescence quantum yield. cdnsciencepub.com

Research on pyrazolo[3,4-b]pyridine derivatives has demonstrated their potential as fluorescent probes. For instance, certain derivatives have shown high and selective binding to β-amyloid plaques, which are associated with Alzheimer's disease, suggesting their potential use in the development of diagnostic tools. mdpi.com The large Stokes shifts observed in some of these compounds are particularly advantageous for fluorescence-based detection and imaging applications. mdpi.com

The following table summarizes the photophysical properties of some representative pyrazolo[3,4-b]pyridine derivatives, illustrating the impact of substitution on their fluorescence.

CompoundSubstituent at C4Absorption Max (nm)Emission Max (nm)Stokes Shift (nm)Quantum YieldReference
5a N,N-dimethylaminophenyl390560170- mdpi.com
5b Pyren-1-yl345380, 40035, 55- mdpi.com
5c Phenyl29035060- mdpi.com

These data highlight the tunability of the photophysical properties of pyrazolo[3,4-b]pyridines, making them promising candidates for the development of novel fluorescent materials.

Applications in Optoelectronic Devices (e.g., Organic Light-Emitting Diodes, Photovoltaic Materials)

The strong fluorescence and charge-transporting capabilities of pyrazoline and pyrazole-based compounds make them attractive for applications in optoelectronic devices such as organic light-emitting diodes (OLEDs) and photovoltaic materials. While direct applications of this compound derivatives in this area are still emerging, the properties of related compounds are highly indicative of their potential.

Pyrazoline derivatives are known for their blue-emitting properties and have been utilized in OLEDs. researchgate.net The general class of pyrazolyl-substituted polyconjugated molecules is being explored for various optoelectronic applications due to their favorable photophysical properties. researchgate.net Furthermore, phenylhydrazine derivatives have been employed as additives in the fabrication of tin-lead perovskite solar cells, demonstrating their utility in the field of photovoltaics. rsc.org The use of a hydrochloride phenylhydrazine with a sulfonic amide group as a reductant and passivator led to a power conversion efficiency of 22.01% in these solar cells. rsc.org

Fabrication of Chemosensors and Biosensors

The ability of pyrazolo[3,4-b]pyridine derivatives to exhibit changes in their fluorescence upon interaction with specific analytes makes them excellent candidates for the development of chemosensors and biosensors. The design of these sensors often involves incorporating a recognition moiety that selectively binds to the target analyte, which in turn modulates the photophysical properties of the fluorophore.

The potential for pyrazolo[3,4-b]pyridine scaffolds to be used in biosensing has been noted, building on their unique luminescent properties. researchgate.net For instance, the selective binding of certain pyrazolo[3,4-b]pyridines to amyloid plaques is a prime example of their application in biosensing. mdpi.com The development of fluorescent probes for the detection of various ions and small molecules is an active area of research, and the versatile chemistry of this compound and its derivatives provides a powerful platform for the creation of novel sensing systems.

Catalytic Applications in Chemical Transformations

The inherent electronic and structural properties of this compound and its derivatives make them promising candidates for applications in catalysis. The pyridine nitrogen and the hydrazine group can act as coordination sites for metal ions or participate directly in catalytic cycles.

Use as Ligands in Metal-Catalyzed Reactions

Derivatives of this compound are being explored as ligands in metal-catalyzed reactions. The pyridine nitrogen atom and the amino group of the hydrazine moiety can chelate to a metal center, forming stable complexes that can catalyze a variety of chemical transformations. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, have been employed to synthesize conjugates of (pyridin-2-yl)hydrazine with organic substrates, highlighting the utility of this scaffold in creating new ligands for catalysis. rsc.org The resulting metal complexes can be fine-tuned by modifying the substituents on the phenyl or pyridine rings, thereby influencing the steric and electronic environment around the metal center and, consequently, the catalytic activity and selectivity.

Research in this area often involves the synthesis of a library of ligands derived from the core this compound structure and screening their performance in various metal-catalyzed reactions, such as C-C and C-N bond formation reactions. The data from these studies help in establishing structure-activity relationships, guiding the design of more efficient catalysts.

Organocatalysis Mediated by Hydrazine Derivatives

Hydrazine derivatives can act as organocatalysts, mediating a range of chemical transformations without the need for a metal. The nucleophilic nature of the hydrazine group is key to its catalytic activity in reactions like the formation of hydrazones from aldehydes and ketones. libretexts.org While specific studies on this compound as an organocatalyst are emerging, the general reactivity of hydrazines suggests its potential in this field.

For example, the formation of hydrazones from this compound and a carbonyl compound can be the first step in a cascade reaction, where the initially formed hydrazone acts as a reactive intermediate. The pyridine ring in the this compound scaffold can also play a role in organocatalysis by acting as a general base or by influencing the stereochemical outcome of a reaction.

Dehydrogenation and Transfer Hydrogenation Reactions

Hydrazine and its derivatives are well-known reagents in dehydrogenation and transfer hydrogenation reactions. organic-chemistry.orglibretexts.org The Wolff-Kishner reduction, a classic organic reaction, utilizes hydrazine to reduce a carbonyl group to a methylene (B1212753) group. libretexts.orgopenstax.org This reaction proceeds through a hydrazone intermediate and involves the elimination of nitrogen gas, a thermodynamically favorable process. openstax.org

Derivatives of this compound can be investigated as reagents in transfer hydrogenation reactions, where they donate hydrogen to an unsaturated substrate. The reaction mechanism often involves the formation of diimide (N₂H₂) as a transient reactive species that readily reduces double and triple bonds. libretexts.org The phenyl and pyridine substituents on the hydrazine moiety can influence the reactivity and selectivity of these reactions.

Investigation in Biological Chemistry Research (Strictly in vitro and Mechanistic Studies)

The structural motif of a phenylpyridine connected to a hydrazine or a related nitrogen-containing group is found in various biologically active molecules. Consequently, this compound and its derivatives are valuable tools for in vitro and mechanistic studies in biological chemistry.

In vitro Enzyme Inhibition Studies

Derivatives of this compound have shown promise as enzyme inhibitors in in vitro assays. The ability of these compounds to interact with the active sites of enzymes makes them interesting candidates for drug discovery research. For example, derivatives of pyrrol-2-yl-phenyl allylidene hydrazine carboximidamide have been synthesized and evaluated as dual inhibitors of acetylcholinesterase (AChE) and beta-site amyloid precursor protein cleaving enzyme 1 (BACE1), two key enzymes implicated in Alzheimer's disease. nih.govrsc.org

Similarly, 5-phenylpyridin-2(1H)-one derivatives have been designed and synthesized as potent and reversible inhibitors of Bruton's tyrosine kinase (Btk), an important target in the treatment of certain cancers and autoimmune diseases. nih.gov In another study, 5-nitro-3-(2-(4-phenylthiazol-2-yl)hydrazineylidene)indolin-2-one derivatives were found to inhibit HIV-1 replication through a multitarget mechanism, including the inhibition of HIV-1 integrase. nih.gov These studies demonstrate the potential of the broader class of phenylpyridine-hydrazine derivatives in enzyme inhibition research.

Table 1: Examples of In Vitro Enzyme Inhibition by Phenylpyridine and Hydrazine Derivatives

Derivative ClassTarget Enzyme(s)Key FindingsReference(s)
Pyrrol-2-yl-phenyl allylidene hydrazine carboximidamidesAcetylcholinesterase (AChE) and BACE1Dual inhibitors with potential for Alzheimer's disease research. nih.gov, rsc.org
5-Phenylpyridin-2(1H)-one derivativesBruton's tyrosine kinase (Btk)Potent and reversible inhibitors with satisfactory in vitro enzymatic and cellular inhibition. nih.gov
5-Nitro-3-(2-(4-phenylthiazol-2-yl)hydrazineylidene)indolin-2-one derivativesHIV-1 Integrase and Reverse TranscriptaseInhibit HIV-1 replication through a multitarget mechanism. nih.gov

In vitro Receptor Binding and Antagonism/Agonism Studies

The phenylpyridine scaffold is also a key feature in compounds designed to interact with specific receptors. In vitro receptor binding assays are crucial for determining the affinity and selectivity of these compounds. For instance, di-aryl guanidinium (B1211019) derivatives containing a pyridin-2-yl moiety have been synthesized and evaluated for their binding affinity to α2-adrenergic receptors (α2-AR). researchgate.net

These studies often involve radioligand binding assays to determine the inhibition constant (Ki) of the test compounds. Subsequent functional assays, such as [³⁵S]GTPγS binding, are then used to characterize the compounds as agonists, antagonists, or inverse agonists. Such in vitro studies are fundamental to understanding the structure-activity relationships that govern receptor binding and to identify promising lead compounds for further investigation. While direct studies on this compound in this context are limited, its structural similarity to these active compounds suggests its potential as a scaffold for developing new receptor ligands.

In vitro Antiproliferative and Cytotoxicity Screening against Cell Lines

The evaluation of novel chemical entities for their potential as anticancer agents is a cornerstone of modern drug discovery. Derivatives of this compound have been the subject of numerous investigations to determine their ability to inhibit cancer cell growth and induce cytotoxicity. These studies typically involve screening against a panel of human cancer cell lines to assess both the potency and the spectrum of activity.

One area of research has focused on hydrazone derivatives incorporating pyridine and other heterocyclic moieties. In a comprehensive study, a series of new hydrazones with quinoline, pyridine, benzothiazole, and imidazole (B134444) structures were evaluated for their cytotoxic potential against the 60 cancer cell lines of the National Cancer Institute (NCI). mdpi.com Ten compounds from this series progressed to a five-dose assay, with several exhibiting significant cytotoxic effects. mdpi.com Notably, compounds 13 , 16 , 20 , 23 , and 25 (7-chloroquinolinehydrazones) were particularly active, showing GI₅₀ values in the submicromolar range. mdpi.com For instance, hydrazone 16 had a GI₅₀ of 120 nM against the SR leukemia cell line. mdpi.com

Another class of compounds, 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives, has also demonstrated significant antiproliferative activity. nih.gov A series of these urea (B33335) derivatives were synthesized and tested against the NCI-60 panel. nih.gov Compounds 5a and 5d , which feature a 4-hydroxymethylpiperidine moiety, emerged as the most active derivatives. nih.gov They showed superior potency compared to paclitaxel (B517696) in 21 cancer cell lines, particularly those from renal cancer and melanoma, and were more potent than gefitinib (B1684475) in 38 and 34 cell lines, respectively. nih.gov Specifically, compound 5a induced a lethal effect rather than just growth inhibition in cell lines such as SK-MEL-5 (melanoma), 786-0, A498, RXF 393 (renal cancer), and MDA-MB-468 (breast cancer). nih.gov

Furthermore, modifying the core structure to pyrid-2-yl substituted benzo mdpi.comasianpubs.orgresearchgate.nettriazin-7-ones has yielded compounds with potent cytotoxicity. The introduction of a pyrid-2-yl group in place of a phenyl group was found to increase cytotoxicity against most cancer cell lines in the NCI one-dose test. nih.gov Compounds 4a (3-phenyl-1-(pyrid-2-yl)benzo mdpi.comasianpubs.orgresearchgate.nettriazin-7-one) and 4b (1-phenyl-3-(pyrid-2-yl)benzo mdpi.comasianpubs.orgresearchgate.nettriazin-7-one) showed strong growth inhibition in various cell lines, including NCI-H522 (non-small cell lung), COLO 205 (colon), ACHN and TK-10 (renal), and multiple breast cancer lines (T-47D, MDA-MB-468, MCF-7). nih.gov

Research into fluorinated aminophenylhydrazines has also identified potent cytotoxic agents. A series of Schiff bases derived from 2-aminophenylhydrazines were tested against the A549 non-small cell lung cancer (NSCLC) cell line. semanticscholar.org The results indicated that the cytotoxic and antiproliferative effects increased with the number of fluorine atoms. semanticscholar.org The most potent cytotoxic effect was observed with compound 6 , which contains five fluorine atoms and exhibited an IC₅₀ value of 0.64 µM. semanticscholar.org

The table below summarizes the in vitro antiproliferative and cytotoxicity data for selected derivatives.

Compound/Derivative ClassCell Line(s)Activity MetricReported Value/EffectReference
7-Chloroquinolinehydrazone 16 SR (Leukemia)GI₅₀120 nM mdpi.com
7-Chloroquinolinehydrazone 23 NCI-60 PanelGI₅₀Submicromolar mdpi.com
1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea 5a SK-MEL-5, 786-0, A498, RXF 393, MDA-MB-468Lethal Effect>100% cell kill nih.gov
1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea 5d NCI-60 PanelGI₅₀Broad-spectrum activity nih.gov
Pyrid-2-yl benzo mdpi.comasianpubs.orgresearchgate.nettriazin-7-one 4a NCI-H522, COLO 205, ACHN, T-47D, MCF-7Growth InhibitionStrong nih.gov
Pyrid-2-yl benzo mdpi.comasianpubs.orgresearchgate.nettriazin-7-one 4b NCI-H522, COLO 205, ACHN, T-47D, MCF-7Growth InhibitionStrong nih.gov
Fluorinated Schiff Base 6 A549 (Lung)IC₅₀0.64 µM semanticscholar.org

Studies on Molecular Interactions with Biological Macromolecules

Understanding how this compound derivatives interact with biological macromolecules at the molecular level is crucial for elucidating their mechanism of action and for rational drug design. Molecular docking and other biophysical studies have been employed to identify potential protein targets and characterize the binding interactions.

A significant target for anticancer drugs is dihydrofolate reductase (DHFR), an enzyme involved in nucleotide synthesis. Molecular docking studies on phenylhydrazine derivatives of 2,6-diphenyl-4-piperidones revealed significant binding potency to DHFR. asianpubs.orgresearchgate.net For compound 3 in the series, a strong interaction was observed with a glide score (G.Score) of -7.88. asianpubs.orgresearchgate.net This interaction was stabilized by hydrogen bonds with the amino acid residues THR56 and SER59, with bond lengths of 2.1 Å and 2.4 Å, respectively. asianpubs.orgresearchgate.net These findings suggest that such derivatives could act as DHFR inhibitors, warranting further investigation as lead molecules for cancer drug development. asianpubs.orgresearchgate.net

In addition to DHFR, other potential targets have been explored. The same study showed that these phenylhydrazine derivatives also interact with the estrogen receptor, with compound 3 exhibiting a glide score of -5.34. researchgate.net The interaction involved hydrogen bonds with the GLU323 residue (2.0 Å) and the TRP393 residue (2.3 Å). researchgate.net

The structural analogue 2-hydrazinopyrazine (2HP) has been studied for its interaction with calf thymus DNA (CT-DNA) and bovine serum albumin (BSA). rsc.org These studies, which help to understand the transport and potential genotoxicity of a compound, demonstrated that 2HP has a higher affinity for BSA than for CT-DNA. rsc.org This suggests that the compound is likely to be transported by albumin in the bloodstream.

Molecular docking has also been used to support the in vitro findings for other pyridine derivatives. For example, the most active nicotinamide (B372718) derivatives in an antiproliferative screen were subjected to docking studies, and the results were in agreement with the observed antitumor activity. nih.gov Specifically, two reactive pyridine derivatives, 7b and 7d , showed a π-H interaction between their pyridine ring and the TYR97 and PRO82 residues of a target protein. nih.gov The presence of cyano and carbonyl groups in derivative 7d allowed for additional hydrogen-acceptor interactions with VAL87 and LYS91. nih.gov

The table below details the findings from molecular interaction studies of related derivatives.

Derivative/CompoundBiological MacromoleculeMethodKey FindingsReference
Phenylhydrazine derivative of piperidone (3 )Dihydrofolate Reductase (DHFR)Molecular DockingG.Score: -7.88; H-bonds with THR56, SER59 asianpubs.orgresearchgate.net
Phenylhydrazine derivative of piperidone (3 )Estrogen ReceptorMolecular DockingG.Score: -5.34; H-bonds with GLU323, TRP393 researchgate.net
2-Hydrazinopyrazine (2HP)Bovine Serum Albumin (BSA)Biophysical StudiesHigher affinity for BSA compared to CT-DNA rsc.org
2-Hydrazinopyrazine (2HP)Calf Thymus DNA (CT-DNA)Biophysical StudiesLower affinity compared to BSA rsc.org
Pyridine derivative 7b Target ProteinMolecular Dockingπ-H interaction with TYR97, PRO82; H-acceptor interaction with HIS-62 nih.gov
Pyridine derivative 7d Target ProteinMolecular Dockingπ-H interaction with TYR97, PRO82; H-acceptor interaction with VAL87, LYS91 nih.gov

Future Perspectives and Emerging Research Directions

Development of Asymmetric Synthesis Routes for Chiral (5-Phenylpyridin-2-yl)hydrazine Derivatives

The synthesis of enantioenriched chiral compounds is a cornerstone of modern medicinal chemistry and materials science. For derivatives of this compound, the introduction of chirality could lead to novel molecules with specific biological activities or unique material properties. Future research will likely focus on developing efficient asymmetric methods to access these chiral derivatives.

One promising approach is the use of transition metal-catalyzed asymmetric hydrogenation. dicp.ac.cn Drawing parallels from the synthesis of other chiral hydrazines, methods like palladium-catalyzed asymmetric hydrogenation of hydrazones could be adapted. dicp.ac.cnresearchgate.net This would involve the conversion of a suitable prochiral precursor, such as a hydrazone derived from this compound, into a chiral hydrazine (B178648) with high enantioselectivity. The development of chiral ligands, such as chiral bisphosphines, is crucial for the success of such transformations. researchgate.net

Another avenue of exploration lies in the use of chiral organocatalysts. rsc.org Chiral guanidines and their derivatives have emerged as powerful organocatalysts due to their strong basicity and ability to form hydrogen bonds, enabling a wide range of stereoselective transformations. rsc.org The application of these catalysts to reactions involving this compound could provide a metal-free alternative for the synthesis of chiral derivatives. The synthesis of other chiral nitrogen-containing heterocycles, such as aziridines, has been successfully achieved with high diastereoselectivity using chiral auxiliaries, a strategy that could also be applied here. rsc.orgmdpi.com

Table 1: Potential Asymmetric Synthesis Strategies

Strategy Catalyst/Reagent Type Potential Precursor Key Advantages
Asymmetric Hydrogenation Chiral Palladium Complexes (5-Phenylpyridin-2-yl)hydrazone High efficiency and enantioselectivity. dicp.ac.cn
Organocatalysis Chiral Guanidines/Acids Prochiral substrate Metal-free, environmentally benign. rsc.org

High-Throughput Screening for Novel Reactivity and Functional Properties

High-throughput screening (HTS) is a powerful tool for rapidly evaluating the properties and reactivity of a large number of compounds. In the context of this compound, HTS can be employed to accelerate the discovery of new reactions and functional derivatives. By reacting this compound with a diverse library of reagents in a parallel fashion, novel chemical transformations and products can be identified.

For instance, HTS could be used to screen for new catalysts that promote specific reactions of the hydrazine moiety, or to identify derivatives with desirable biological activities. The reactivity of hydrazine derivatives with various electrophiles is well-documented and provides a basis for designing HTS assays. researchgate.net The output of these screens can provide valuable structure-activity relationship (SAR) data, guiding the rational design of new derivatives with enhanced properties.

Integration with Machine Learning and Artificial Intelligence in Chemical Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of chemical research and drug discovery. mdpi.commdpi.com These computational tools can analyze vast datasets to identify patterns and make predictions, significantly accelerating the discovery and optimization of new molecules. mdpi.com For this compound, AI and ML can be applied in several ways:

De Novo Design: Generative AI models can design novel derivatives of this compound with desired properties, such as predicted biological activity or specific physicochemical characteristics. nih.gov These models can explore a vast chemical space to propose new molecules that are synthetically accessible. mdpi.com

Property Prediction: ML algorithms can be trained to predict the biological activities, pharmacokinetic properties, and toxicity profiles of this compound derivatives. mdpi.comspringerprofessional.de This can help to prioritize which compounds to synthesize and test, saving time and resources.

Reaction Prediction and Optimization: AI can be used to predict the outcomes of chemical reactions and to optimize reaction conditions for the synthesis of this compound and its derivatives.

The integration of AI with automated synthesis platforms could create a closed-loop system for accelerated chemical discovery. However, the successful application of AI is contingent on the availability of high-quality data for training the models. mdpi.com

Exploration in Flow Chemistry and Green Chemistry Methodologies

The principles of green chemistry aim to make chemical processes more environmentally friendly and sustainable. skpharmteco.com Flow chemistry, which involves performing reactions in a continuous stream rather than in a batch reactor, offers several advantages that align with green chemistry principles, such as improved heat and mass transfer, enhanced safety, and easier scalability. rsc.orgcinz.nz

The synthesis of this compound and its derivatives could be significantly improved by adopting flow chemistry methodologies. rsc.org For example, hazardous reactions could be performed more safely in a flow reactor due to the small reaction volumes. Furthermore, flow chemistry can enable the use of reaction conditions that are not feasible in batch, such as high pressures and temperatures, potentially leading to new reaction pathways. thieme-connect.de

The adoption of greener solvents is another key aspect of green chemistry. skpharmteco.com Research into replacing traditional, hazardous solvents with more benign alternatives in the synthesis and processing of this compound will be a critical area of focus.

Table 2: Green Chemistry and Flow Chemistry Approaches

Approach Key Feature Benefit for this compound Synthesis
Flow Chemistry Continuous processing in microreactors Improved safety, scalability, and control over reaction conditions. rsc.orgrsc.org
Green Solvents Use of environmentally friendly solvents Reduced environmental impact and improved worker safety. skpharmteco.com

Advanced Spectroscopic Characterization Techniques for Elucidating Dynamics

A deep understanding of the structural and dynamic properties of this compound is essential for understanding its reactivity and function. Advanced spectroscopic techniques can provide detailed insights into these properties at the molecular level.

Techniques such as multidimensional nuclear magnetic resonance (NMR) spectroscopy can be used to determine the three-dimensional structure of this compound derivatives in solution. nih.gov Time-resolved spectroscopic methods, such as pump-probe spectroscopy, can be used to study the dynamics of chemical reactions and energy transfer processes involving these molecules.

Furthermore, techniques like Raman spectroscopy can be used to study the vibrational modes of the molecule and how they are affected by its environment, such as through hydrogen bonding. researchgate.net High-pressure spectroscopic studies could reveal changes in the structure and bonding under extreme conditions. researchgate.net The data obtained from these advanced spectroscopic techniques will be invaluable for validating computational models and for the rational design of new derivatives with tailored properties.

Q & A

Basic: What synthetic routes are commonly employed to prepare (5-Phenylpyridin-2-yl)hydrazine, and how are intermediates characterized?

Methodological Answer :
this compound can be synthesized via diazotization of aniline derivatives followed by reduction. For example, substituted phenylhydrazines are typically prepared by reacting aniline with sodium nitrite under acidic conditions to form diazonium salts, which are then reduced using sodium sulfite or sodium hydroxide. The resulting phenylhydrazine hydrochloride is neutralized to yield the free base . Intermediate characterization often involves NMR, IR spectroscopy, and melting point analysis. Purity is confirmed via HPLC with UV detection (λ = 254 nm) .

Basic: How is this compound used in the identification of carbonyl compounds?

Methodological Answer :
The compound reacts with aldehydes/ketones to form hydrazones, which are characterized by distinct melting points and spectroscopic signatures. For example, refluxing equimolar amounts of phenylhydrazine and benzaldehyde in ethanol generates benzaldehyde phenylhydrazone. The product is purified via recrystallization and analyzed using IR (C=N stretch ~1600 cm⁻¹) and NMR (disappearance of aldehyde proton at δ 9-10 ppm) .

Advanced: What role does this compound play in heterocyclic synthesis, and how are reaction conditions optimized?

Methodological Answer :
The compound is pivotal in synthesizing pyrazolines and indoles via cyclocondensation. For instance, reacting this compound with α,β-unsaturated ketones under acidic reflux (e.g., acetic acid, 6–8 hours) yields pyrazoline derivatives. Optimization involves adjusting temperature, solvent polarity, and acid catalysts. Computational studies (DFT) predict transition-state energetics, guiding catalyst design (e.g., bicyclic hydrazines lower activation barriers in ring-opening metathesis) .

Advanced: How can computational methods improve the design of hydrazine-catalyzed reactions involving this compound?

Methodological Answer :
Density Functional Theory (DFT) calculations map reaction pathways, identifying rate-determining steps (e.g., cycloreversion in norbornene metathesis). For example, replacing [2.2.1]-hydrazine catalysts with [2.2.2]-bicyclic analogs reduces activation energy by 15–20 kcal/mol, as predicted by Gaussian09 simulations. Experimental validation confirms enhanced yields (85% vs. 60%) under identical conditions .

Basic: What analytical techniques are recommended for quantifying this compound in complex matrices?

Methodological Answer :
Reverse-phase HPLC with UV/Vis detection (λ = 526–546 nm) is standard. A validated method uses a C18 column, 0.1 M HCl as the mobile phase, and phosphomolybdic acid (PMA) for post-column derivatization. Calibration curves show linearity (R² > 0.999) in 0.1–100 µg/mL ranges. Limit of detection (LOD) is 0.05 µg/mL .

Advanced: How do structural modifications of this compound impact its bioactivity in medicinal chemistry?

Methodological Answer :
Introducing electron-withdrawing groups (e.g., Cl, NO₂) at the phenyl ring enhances antimicrobial activity. For example, 2-chlorophenyl hydrazine derivatives exhibit MIC values of 8 µg/mL against E. coli vs. 32 µg/mL for unmodified analogs. SAR studies correlate lipophilicity (logP) with cell membrane penetration, validated via molecular docking (AutoDock Vina) against target enzymes like aminopeptidase N .

Advanced: What challenges arise in characterizing hydrazone derivatives of this compound, and how are they resolved?

Methodological Answer :
Hydrazones often exhibit tautomerism, complicating NMR interpretation. Using X-ray crystallography (e.g., Cu-Kα radiation, 100 K) resolves ambiguity by confirming enol-imine vs. keto-amine forms. For example, 5-hydroxy-3-methylpyrazol-4-yl derivatives crystallize in the keto-amine form (C=O bond length 1.23 Å), validated via Cambridge Structural Database (CSD) comparisons .

Basic: What safety protocols are critical when handling this compound in the laboratory?

Methodological Answer :
The compound is toxic and carcinogenic. Use fume hoods, nitrile gloves, and PPE. Neutralize spills with 10% acetic acid, followed by 5% sodium bicarbonate. Storage requires airtight containers under nitrogen at 4°C. Monitor airborne concentrations via NIOSH Method 3518 (HPLC-UV) to ensure levels remain below 0.1 ppm .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.